An In-depth Technical Guide to Trimethylsilyl nonafluorobutanesulfonate
An In-depth Technical Guide to Trimethylsilyl nonafluorobutanesulfonate
Introduction
Trimethylsilyl nonafluorobutanesulfonate, commonly referred to as TMSONf, is a powerful and highly reactive organosilicon compound. As a member of the silyl sulfonate family, it is structurally analogous to the more widely known Trimethylsilyl trifluoromethanesulfonate (TMSOTf). TMSONf serves as a potent silylating agent and a strong Lewis acid, finding utility in a range of chemical transformations crucial to organic synthesis, particularly in the realms of carbohydrate and nucleoside chemistry which are fundamental to drug discovery and development.[1][2][3] The presence of the nonafluorobutanesulfonate (nonaflate) group, a highly electron-withdrawing moiety, renders the silicon atom exceptionally electrophilic, thereby enhancing its reactivity compared to conventional silylating agents like trimethylsilyl chloride.[1][4] This guide provides a comprehensive technical overview of Trimethylsilyl nonafluorobutanesulfonate, detailing its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical and Physical Properties
Trimethylsilyl nonafluorobutanesulfonate is a moisture-sensitive liquid that requires careful handling under inert atmospheric conditions.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₉F₉O₃SSi | [5] |
| Molecular Weight | 372.28 g/mol | [5] |
| CAS Number | 68734-62-3 | [5] |
| Appearance | Colorless liquid (presumed, by analogy to TMSOTf) | [1] |
| Boiling Point | 61 °C at 13 mmHg | [6] |
| Density | 1.438 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.344 | [6] |
Spectroscopic data for TMSONf is available, with characteristic signals in ¹H and ¹³C NMR spectra corresponding to the trimethylsilyl group and the perfluorinated butyl chain.[5] ²⁹Si NMR spectroscopy would be expected to show a characteristic chemical shift indicative of the highly deshielded silicon atom.[7][8][9][10][11]
Synthesis of Trimethylsilyl nonafluorobutanesulfonate
The synthesis of TMSONf can be approached through various methods, with modern techniques favoring continuous-flow processes for enhanced safety and efficiency.
Continuous-Flow Synthesis
A contemporary and scalable method for the synthesis of related 2-(trimethylsilyl)phenyl perfluorosulfonates, including nonaflates, utilizes flow chemistry.[12] This approach avoids the need for cryogenic temperatures and simplifies purification.[12] A plausible adaptation for the direct synthesis of TMSONf would involve the reaction of a suitable trimethylsilyl precursor with nonafluorobutanesulfonyl fluoride (NfF) in a continuous-flow reactor. The use of NfF is advantageous due to its lower cost and greater stability compared to nonafluorobutanesulfonic anhydride.[12]
Caption: General mechanism for the silylation of an alcohol.
The silylation proceeds via a nucleophilic attack of the alcohol (or alkoxide) on the silicon center, with the nonaflate anion acting as an excellent leaving group. This protection strategy is invaluable in multi-step syntheses where the acidic proton of an alcohol could interfere with subsequent reactions. [13][14]The resulting silyl ether is generally stable under neutral and basic conditions but can be readily cleaved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.
As a Lewis Acid Catalyst
The strong Lewis acidity of TMSONf allows it to activate a variety of electrophiles, particularly carbonyl compounds. [15][16]Upon coordination to the carbonyl oxygen, the electrophilicity of the carbonyl carbon is significantly enhanced, facilitating nucleophilic attack.
Caption: Activation of a carbonyl group by TMSONf.
This catalytic activity is exploited in numerous synthetic transformations, including the formation of silyl enol ethers, Mukaiyama aldol reactions, and Friedel-Crafts type reactions. [16]In many of these reactions, TMSONf is thought to act as a source of a transient, highly electrophilic silylium cation equivalent.
Applications in Drug Development and Research
The unique reactivity profile of TMSONf makes it a valuable tool in the synthesis of complex organic molecules, including those with potential therapeutic applications.
Carbohydrate Chemistry
In carbohydrate synthesis, TMSONf can be employed as a promoter for glycosylation reactions. [2][17]It activates glycosyl donors, such as glycosyl fluorides or thioglycosides, facilitating the formation of glycosidic bonds. The nonaflate counterion is non-nucleophilic, which helps to prevent the formation of undesired byproducts.
Experimental Protocol: Glycosylation (Conceptual)
-
Preparation: A solution of the glycosyl donor (1.0 eq) and the glycosyl acceptor (1.2 eq) in a dry, aprotic solvent (e.g., dichloromethane) is prepared under a nitrogen atmosphere. Acid-scavenging molecular sieves are often added.
-
Initiation: The mixture is cooled to a low temperature (e.g., -78 °C). TMSONf (0.1-0.2 eq) is added dropwise.
-
Reaction: The reaction is stirred at low temperature and the progress is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a hindered base (e.g., 2,6-lutidine) or triethylamine. The mixture is then diluted with an organic solvent, washed with aqueous solutions to remove inorganic salts, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography to afford the desired oligosaccharide.
Rationale for Protocol: The use of low temperatures and a sub-stoichiometric amount of TMSONf helps to control the reactivity and improve the stereoselectivity of the glycosylation. The molecular sieves prevent the hydrolysis of the TMSONf and any reactive intermediates.
Nucleoside Synthesis
TMSONf is also a key reagent in the Vorbrüggen glycosylation, a widely used method for the synthesis of nucleosides. [3][18]In this reaction, a silylated heterocyclic base (e.g., silylated uracil or adenine) is coupled with a protected sugar derivative, typically an acylated ribose or deoxyribose. TMSONf acts as the Lewis acid catalyst to promote the formation of the N-glycosidic bond.
Caption: A simplified workflow for nucleoside synthesis via the Vorbrüggen reaction.
Formation of Silyl Enol Ethers
TMSONf is highly effective in converting ketones and aldehydes into their corresponding silyl enol ethers. [16]This reaction is often carried out in the presence of triethylamine. The resulting silyl enol ethers are versatile intermediates in organic synthesis, serving as nucleophiles in reactions such as aldol additions and Michael reactions.
Safety and Handling
Trimethylsilyl nonafluorobutanesulfonate is a reactive and corrosive compound that must be handled with appropriate safety precautions. While specific toxicity data for TMSONf is limited, the safety profile of the closely related TMSOTf provides a strong basis for its handling procedures.
-
Corrosivity: TMSONf is expected to be corrosive to the skin, eyes, and respiratory tract. [1]* Moisture Sensitivity: It reacts violently with water, releasing corrosive nonafluorobutanesulfonic acid. [1]Therefore, it must be handled under anhydrous conditions, preferably in a glovebox or under a stream of inert gas.
-
Flammability: While not explicitly stated for TMSONf, analogous compounds like TMSOTf are flammable liquids. [1]* Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
Conclusion
Trimethylsilyl nonafluorobutanesulfonate is a potent and versatile reagent in modern organic synthesis. Its high reactivity, stemming from the exceptional electron-withdrawing nature of the nonaflate group, makes it a superior silylating agent and a powerful Lewis acid catalyst. While its applications often parallel those of TMSOTf, the subtle differences in the properties of the nonaflate anion can offer advantages in specific transformations. For researchers and professionals in drug development and the broader chemical sciences, a thorough understanding of the properties, synthesis, and reactivity of TMSONf is essential for its effective and safe utilization in the construction of complex molecular architectures.
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